

An In-depth Technical Guide to the Isotopic Labeling Purity of Probenecid-d7

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Compound of Interest

Compound Name: Probenecid-d7

Cat. No.: B15560182

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attribute of isotopic labeling purity for **Probenecid-d7**, a deuterated internal standard essential for accurate bioanalytical quantification. This document outlines the typical isotopic distribution, detailed experimental protocols for its determination, and a plausible synthetic workflow.

Data Presentation: Isotopic Purity of Probenecid-d7

The isotopic purity of a deuterated compound is a crucial factor in its application as an internal standard in mass spectrometry-based assays. High isotopic enrichment minimizes cross-contribution to the analyte signal, ensuring accurate quantification. While a specific certificate of analysis for a single batch of **Probenecid-d7** is not publicly available, the following table represents typical data for a high-purity deuterated standard, based on commercially available labeled compounds.

Parameter	Value	Method of Analysis
Chemical Purity (HPLC)	>99.5%	High-Performance Liquid Chromatography
Isotopic Enrichment	≥98 atom % D	Mass Spectrometry / NMR
Isotopic Distribution	High-Resolution Mass Spectrometry	
d7	>99%	
d6	<1.0%	
d5	<0.1%	
d4	<0.05%	
d3	<0.01%	
d2	<0.01%	
d1	<0.01%	
d0 (unlabeled)	<0.01%	

Experimental Protocols

The determination of isotopic purity and the confirmation of the deuterium labeling sites are primarily achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

Objective: To determine the percentage of each isotopic species (d0 to d7) of **Probenecid-d7**.

Methodology:

- **Sample Preparation:** A solution of **Probenecid-d7** is prepared in a suitable solvent (e.g., acetonitrile/water 50/50 v/v) to a concentration of approximately 1 µg/mL.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system is used.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.
 - Scan Mode: Full scan from m/z 280-300.
 - Resolution: > 20,000 FWHM.
- Data Analysis: The mass spectrum of the **Probenecid-d7** peak is analyzed to determine the relative abundance of the ions corresponding to each isotopologue (d0 to d7). The percentage of each species is calculated from the integrated peak areas of their respective molecular ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the positions of deuterium incorporation and the overall structural integrity of the **Probenecid-d7** molecule.

Methodology:

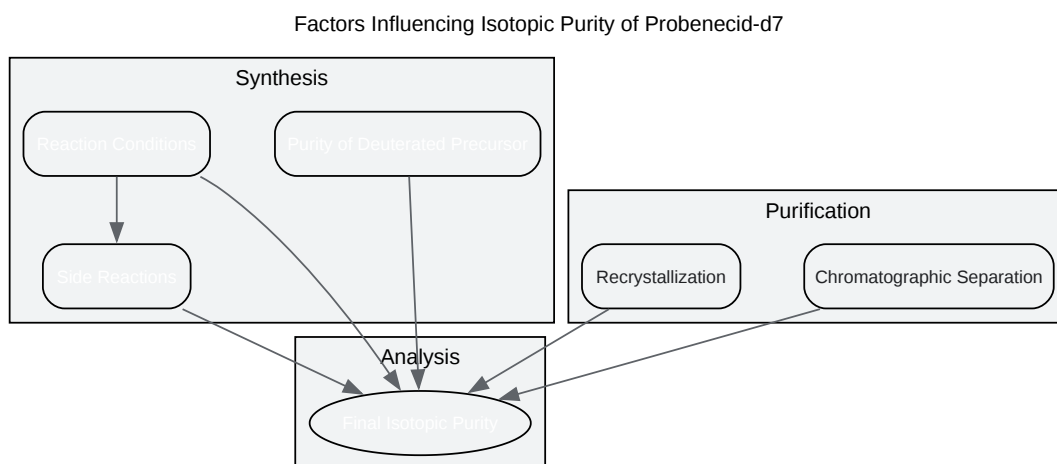
- Sample Preparation: Approximately 5-10 mg of **Probenecid-d7** is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- Experiments:
 - ^1H NMR: To identify the absence of proton signals at the deuterated positions by comparing the spectrum to that of unlabeled Probenecid. The integration of residual proton signals can provide an estimate of isotopic purity.
 - ^{13}C NMR: To confirm the carbon skeleton of the molecule.
 - ^2H NMR (Deuterium NMR): To directly observe the deuterium signals, confirming their presence and chemical environment.
- Data Analysis: The chemical shifts and coupling constants are compared with the known spectrum of Probenecid. The absence of signals in the ^1H NMR spectrum at the positions of the propyl chains and the presence of corresponding signals in the ^2H NMR spectrum confirm the location of the deuterium labels.

Visualizations

Factors Influencing Isotopic Purity

The final isotopic purity of **Probenecid-d7** is influenced by several factors during its synthesis and purification. The following diagram illustrates these relationships.



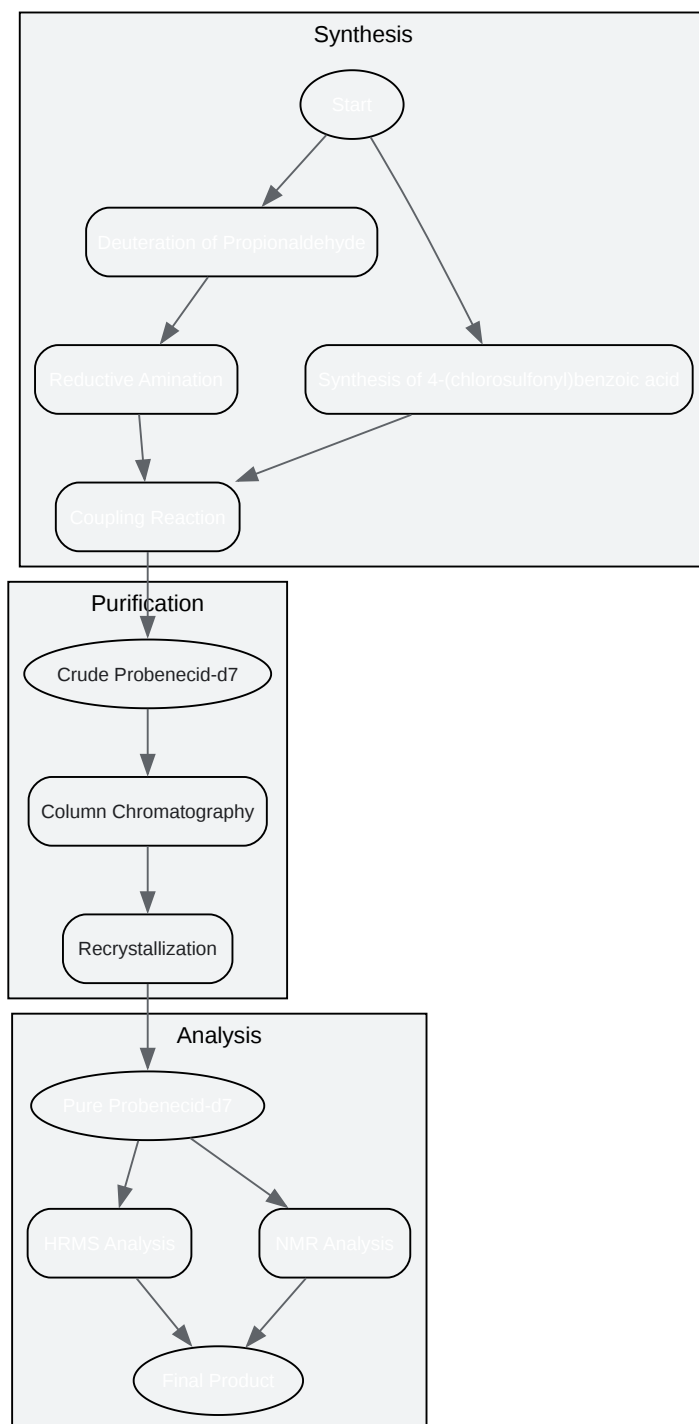
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Caption: Key factors affecting the final isotopic purity of **Probenecid-d7**.

Experimental Workflow for Synthesis and Analysis

The synthesis of **Probenecid-d7** involves the preparation of a deuterated precursor followed by its reaction with the appropriate backbone and subsequent purification and analysis.

Experimental Workflow for Probenecid-d7 Synthesis and Analysis

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Caption: A plausible workflow for the synthesis and quality control of **Probenecid-d7**.

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